Intramolecular O–H···F Hydrogen Bond Locks Conformation: A Structural Feature Absent in 2-Fluoropropan-1-ol
1-Fluoropropan-2-ol exhibits a stable intramolecular hydrogen bond between the hydroxyl hydrogen and the fluorine atom on C1, which constrains the molecule to a single predominant rotameric form. Microwave spectroscopy revealed only one rotamer with an O–H···F hydrogen bond, characterized by an FCCO dihedral angle of 59 ± 2° and an HOCC dihedral angle of 58 ± 3° [1]. Any additional conformers, if they exist, are at least 0.75 kcal mol⁻¹ less stable than this dominant conformation. In contrast, 2-fluoropropan-1-ol, where the fluorine and hydroxyl groups are attached to different carbon atoms with greater spatial separation, does not form an analogous intramolecular hydrogen bond, as established by ab initio conformational analysis at the 4-21G//4-21G level that optimized nine distinct conformations for each isomer [2].
| Evidence Dimension | Conformational preference and intramolecular hydrogen bonding |
|---|---|
| Target Compound Data | Single dominant rotamer; FCCO dihedral 59 ± 2°, HOCC dihedral 58 ± 3°; energy gap to next conformer ≥ 0.75 kcal mol⁻¹ |
| Comparator Or Baseline | 2-Fluoropropan-1-ol: Nine optimized conformations at 4-21G level; no intramolecular O–H···F hydrogen bond detected |
| Quantified Difference | Qualitative difference in hydrogen-bonding capacity; 1-fluoropropan-2-ol possesses a conformation-locking intramolecular H-bond, 2-fluoropropan-1-ol does not |
| Conditions | Microwave spectroscopy (18–30 GHz); ab initio calculations at 4-21G//4-21G level |
Why This Matters
The intramolecular hydrogen bond confers a defined three-dimensional geometry that influences molecular recognition, solubility, and reactivity, making 1-fluoropropan-2-ol a superior choice for applications requiring predictable conformational behavior.
- [1] Marstokk, K.-M., & Møllendal, H. (1977). Microwave spectrum, conformational preference, intramolecular hydrogen bond, barrier to internal rotation, dipole moment, and centrifugal distortion of 1-fluoro-2-propanol. Journal of Molecular Structure, 40(1), 1–11. doi:10.1016/0022-2860(77)80001-X View Source
- [2] Vazquez, S. A., Rios, M. A., & Carballeira, L. (1989). Study of the geometric trends and rotational constants of 1-fluoro-2-propanol and 2-fluoropropanol by Ab Initio calculations. Journal of Molecular Structure: THEOCHEM, 184(3–4), 303–315. doi:10.1016/0898-5529(89)90010-9 View Source
